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Executive Summary
ODM-207 is a potent, orally bioavailable, and selective pan-inhibitor of the Bromodomain and

Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Structurally

distinct from benzodiazepine-like BET inhibitors such as JQ1, ODM-207 has demonstrated

significant anti-tumor activity in a range of preclinical cancer models, including hematological

malignancies, prostate cancer, and breast cancer.[1][3][4] Its mechanism of action involves the

disruption of chromatin remodeling and the downregulation of key oncogenic drivers, most

notably c-Myc.[4] A first-in-human Phase 1 clinical trial (NCT03035591) has established its

safety profile and pharmacokinetic properties in patients with selected solid tumors, identifying

a maximum tolerated dose and highlighting a narrow therapeutic window.[1][5][6] This guide

provides an in-depth overview of the technical data and methodologies associated with the

preclinical and clinical evaluation of ODM-207.

Core Mechanism of Action
BET proteins are epigenetic readers that bind to acetylated lysine residues on histones,

recruiting transcriptional machinery to promote the expression of genes involved in cell

proliferation and survival.[2] ODM-207 competitively binds to the acetylated lysine recognition

motifs within the bromodomains of BET proteins, effectively preventing their interaction with

chromatin.[1] This displacement of BET proteins from gene promoter and enhancer regions

leads to the transcriptional repression of key oncogenes.[1] A primary and well-documented
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downstream effect of ODM-207 is the potent downregulation of c-Myc transcription, a critical

driver in many human cancers.[4]

The following diagram illustrates the core signaling pathway inhibited by ODM-207.
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Caption: Mechanism of ODM-207 action in the cell nucleus.
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The following tables summarize the available quantitative data for ODM-207, covering its

biochemical potency, cellular activity, and clinical pharmacokinetics.

Table 1: Biochemical and Cellular Activity
Parameter Target/Assay Value Source

IC₅₀ BRD4 ≤ 1 µM [7]

IC₅₀
DNA Damage

Response (DDR)
2.12 µM [3]

Note: Detailed binding affinities (Ki) and IC₅₀ values for individual BET bromodomains (BRD2,

BRD3, BRDT) and against a broader panel of non-BET bromodomains are not publicly

available but preclinical studies describe ODM-207 as a "highly potent pan-BET inhibitor" with

"minimal cross-reactivity".[1][2]

Table 2: Phase 1 Clinical Pharmacokinetics
(NCT03035591)

Parameter Condition Value Source

Maximum Tolerated

Dose (MTD)
Oral, once daily 2 mg/kg [5][6]

Time to Peak

Concentration (Tₘₐₓ)
N/A 2 - 6 hours [2][5]

Exposure (AUC₀₋₂₄) Fed vs. Fasted
1.5-fold higher under

fed conditions
[2][5]

Metabolism Primary Metabolite Demethylation product [2][5]

Metabolite/Parent

Ratio (AUC₀₋t)
Day 1 0.1 - 0.2 [2][5]

Metabolite/Parent

Ratio (AUC₀₋t)
Day 15 0.1 - 0.5 [2][5]
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Detailed methodologies for key experiments cited in the evaluation of ODM-207 are provided

below. These represent standard industry protocols that can be adapted for specific studies.

Cell Viability / Antiproliferation Assay
This protocol is based on standard tetrazolium reduction assays (e.g., MTT) or ATP-based

luminescence assays used to determine the IC₅₀ of ODM-207 in cancer cell lines.

1. Cell Seeding
Seed cancer cells (e.g., 22Rv1, MCF-7)

in 96-well plates.

2. Compound Treatment
Treat cells with serial dilutions of ODM-207.

Include DMSO vehicle control.

3. Incubation
Incubate plates for a defined period

(e.g., 72-96 hours) at 37°C, 5% CO₂.

4. Viability Reagent Addition
Add viability reagent (e.g., MTT, CellTiter-Glo).

5. Signal Measurement
Measure absorbance or luminescence

using a plate reader.

6. Data Analysis
Normalize data to vehicle control and calculate

IC₅₀ using non-linear regression.
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Caption: Workflow for a typical cell viability assay.
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Methodology:

Cell Culture: Culture human prostate (e.g., 22Rv1, VCaP) or breast (e.g., MCF-7) cancer

cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS).

Seeding: Plate cells in 96-well microplates at a density of 2,000-10,000 cells per well and

allow them to adhere overnight.

Treatment: Prepare a serial dilution of ODM-207 in culture medium. Replace the existing

medium with the drug-containing medium. Include wells with medium containing the vehicle

(DMSO) as a negative control.

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO₂

atmosphere.

Quantification (ATP-based Assay Example):

Equilibrate the plate to room temperature for 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well.

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Record luminescence using a plate reader.

Analysis: Convert raw luminescence units to percentage of viability relative to the DMSO-

treated control wells. Plot the results as a dose-response curve and determine the IC₅₀ value

using appropriate software (e.g., GraphPad Prism).

Western Blot for Target Protein Modulation
This protocol is used to detect changes in the expression of key proteins like c-Myc and ERα

following treatment with ODM-207.

Methodology:
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Cell Treatment: Seed cells (e.g., 22Rv1 for c-Myc, MCF-7 for ERα) in 6-well plates. Treat

with ODM-207 at specified concentrations (e.g., 100 nM, 500 nM) or DMSO for a set time

(e.g., 24-48 hours).

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using SDS-

polyacrylamide gel electrophoresis.

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target

protein (e.g., anti-c-Myc, anti-ERα) overnight at 4°C. Also, probe a separate membrane or

the same stripped membrane with an antibody for a loading control (e.g., anti-Actin, anti-

GAPDH).

Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a chemiluminescence imaging system. Densitometry

analysis can be used to quantify changes in protein levels relative to the loading control.

In Vivo Xenograft Tumor Model
This protocol describes a subcutaneous xenograft model, such as the 22Rv1 prostate cancer

model, to evaluate the in vivo efficacy of ODM-207.[4]

Methodology:
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Cell Preparation: Harvest 22Rv1 prostate cancer cells during their exponential growth phase.

Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a

concentration of approximately 3-7 x 10⁷ cells/mL.

Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 3-7 x 10⁶ cells)

into the flank of 6-8 week old male immunodeficient mice (e.g., BALB/c nude or NSG).

Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When

tumors reach a palpable volume (e.g., 100-200 mm³), randomize the animals into treatment

and control groups.

Treatment Administration: Administer ODM-207 orally, once daily, at the desired dose levels

(e.g., 10 mg/kg, 25 mg/kg). The control group receives the vehicle solution.

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor

volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as

indicators of toxicity.

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in

the control group reach a specified maximum size. Euthanize the animals and excise the

tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).

Mandatory Visualizations
Context-Dependent Signaling Pathways
ODM-207's effects are context-dependent. In prostate cancer, it primarily targets the c-Myc

oncogene. In estrogen receptor-positive (ER+) breast cancer, it affects both c-Myc and the ERα

signaling axis.
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Caption: Context-dependent signaling effects of ODM-207.

Clinical Trial Workflow (Phase 1)
The first-in-human study of ODM-207 followed a standard Phase 1 dose-escalation design to

determine safety and the MTD.
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Caption: Workflow of the Phase 1 clinical trial for ODM-207.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b3028270?utm_src=pdf-body-img
https://www.benchchem.com/product/b3028270?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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